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molecular formula C25H18N4O B8694386 6-amino-1,3,4-triphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 53316-58-8

6-amino-1,3,4-triphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B8694386
M. Wt: 390.4 g/mol
InChI Key: SYCVVGUTFUBQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353121B2

Procedure details

A mixture of benzaldehyde (290 μL, 2.87 mmol, 1.0 equ.), malononitrile (190 mg, 2.87 mmol, 1.0 equ.) and triethylamine (400 μL, 2.87 mmol, 1.0 equ.) in ethanol (10 mL) was stirred for 1 min, followed by the addition of 1,3-diphenyl-1H-pyrazol-5(4H)-one (678 mg, 2.87 mmol, 1 equ.). The precipitate was filtered off and washed with ethanol and hexanes, and re-crystallized from ethanol to give 6-amino-1,3,4-triphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (330 mg, 0.845 mmol, 29%) as a white solid. 1H-NMR (400 MHz) CDCl3: 7.82-7.80 (d, 2H), 7.55-7.50 (m, 4H), 7.41-7.37 (t, 1H), 7.32-7.22 (m, 8H), 4.96 (s, 1H), 4.68 (s, 2H), 13C-NMR (100 MHz) CDCl3: 157.5, 147.7, 144.9, 142.6, 137.5, 132.2, 129.3, 128.8, 128.2, 128.2, 127.5, 127.4, 127.1, 126.9, 121.6, 118.9, 97.5, 64.8, 38.2; LC/MS-MS: 391.1→325.0 m/z; GS1 and GS2 at 30, DP=91, CE=33, CXP=22, tR=4.33 min.
Quantity
290 μL
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
400 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
678 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9](#[N:13])[CH2:10][C:11]#[N:12].C(N(CC)CC)C.[C:21]1([N:27]2[C:31](=[O:32])[CH2:30][C:29]([C:33]3[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=3)=[N:28]2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C(O)C>[NH2:12][C:11]1[O:32][C:31]2[N:27]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[N:28]=[C:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:30]=2[CH:29]([C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[C:10]=1[C:9]#[N:13]

Inputs

Step One
Name
Quantity
290 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
190 mg
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
400 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
678 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=C(CC1=O)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with ethanol and hexanes
CUSTOM
Type
CUSTOM
Details
re-crystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
NC1=C(C(C2=C(N(N=C2C2=CC=CC=C2)C2=CC=CC=C2)O1)C1=CC=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.845 mmol
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 29.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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